Ethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate is an organic compound with the molecular formula C13H14O4. It belongs to the benzofuran class of compounds, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate typically involves the reaction of 5-methoxy-2-methylbenzofuran with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions
Major Products Formed
Oxidation: Formation of 5-methoxy-2-methylbenzofuran-3-carboxylic acid.
Reduction: Formation of 5-methoxy-2-methyl-1-benzofuran-3-methanol.
Substitution: Formation of various substituted benzofuran derivatives
Scientific Research Applications
Ethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products .
Mechanism of Action
The mechanism of action of Ethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-methoxy-2-methylbenzofuran-3-carboxylate
- 5-Methoxy-2-methylbenzofuran-3-carboxylic acid
- 5-Methoxy-2-methyl-1-benzofuran-3-methanol
Uniqueness
Ethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical and biological properties. This compound’s unique structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities .
Properties
IUPAC Name |
ethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-4-16-13(14)12-8(2)17-11-6-5-9(15-3)7-10(11)12/h5-7H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVBUFPPKSXXJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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